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Sakacin G immunity protein -

Sakacin G immunity protein

Catalog Number: EVT-244529
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sakacin G is a bacteriocin produced by the lactic acid bacterium Lactobacillus curvatus ACU-1, known for its significant anti-listerial activity. This compound plays a crucial role in food safety, particularly in preventing the growth of pathogenic bacteria such as Listeria monocytogenes. Sakacin G is characterized as a class IIa bacteriocin, which are generally small, heat-stable peptides that exert antimicrobial effects by disrupting the integrity of bacterial membranes.

The primary source of Sakacin G is Lactobacillus curvatus, a species isolated from artisanal fermented sausages in Argentina. This strain has been shown to produce several bacteriocins, including Sakacin G, P, and Q, with Sakacin G being identified as the most potent against Listeria species .

Classification

Sakacin G belongs to the class IIa bacteriocins, which are linear peptides typically composed of 30 to 60 amino acids. These bacteriocins are categorized based on their structural characteristics and modes of action. Class IIa bacteriocins are known for their ability to form pores in target cell membranes, leading to cell death .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sakacin G involves several key genetic components. The genes responsible for its production are encoded on plasmids within Lactobacillus curvatus ACU-1. Specifically, the structural gene for Sakacin G is referred to as skgA, while its cognate immunity protein is encoded by skgA1 and skgA2. These genes are co-regulated and expressed simultaneously, ensuring that the bacterium can produce the bacteriocin and protect itself from its own antimicrobial activity .

Key Steps in Synthesis:

  • Gene Identification: The presence of sakacin genes is confirmed through polymerase chain reaction (PCR) screening.
  • Expression Analysis: Quantitative PCR has demonstrated that the expression level of the sakacin G structural gene is significantly higher than that of sakacin P and Q.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is employed to purify Sakacin G from culture supernatants, followed by mass spectrometry for characterization .
Molecular Structure Analysis

Structure and Data

Sakacin G consists of 37 amino acid residues and has a molecular weight of approximately 3832 Da. Its structure features a linear peptide configuration typical of class IIa bacteriocins. The specific amino acid sequence contributes to its antimicrobial properties by facilitating membrane disruption in target bacteria .

Structural Characteristics:

  • Amino Acid Sequence: The sequence includes several hydrophobic residues that aid in membrane insertion.
  • Mass Spectrometry Analysis: Identified through mass spectrometry, confirming its molecular weight aligns with expected values for Sakacin G .
Chemical Reactions Analysis

Reactions and Technical Details

Sakacin G primarily functions through interactions with bacterial membranes. Upon reaching target cells, it binds to specific receptors on the surface, leading to pore formation. This disrupts membrane integrity, causing leakage of essential cellular components and ultimately resulting in cell death.

Mechanism Overview:

  • Membrane Interaction: Sakacin G integrates into the lipid bilayer of susceptible bacteria.
  • Pore Formation: It creates pores that allow ions and small molecules to pass freely across the membrane, disrupting homeostasis.

The efficacy of Sakacin G against Listeria monocytogenes has been well-documented, showcasing its potential as a natural preservative in food products .

Mechanism of Action

Process and Data

The mechanism of action for Sakacin G involves several steps:

  1. Binding: The bacteriocin binds to specific receptors on the target bacterial membrane.
  2. Membrane Insertion: Following binding, Sakacin G inserts itself into the lipid bilayer.
  3. Pore Formation: This insertion leads to the formation of transmembrane pores.
  4. Cell Lysis: The resulting disruption causes cell lysis due to uncontrolled ion flux and loss of cellular integrity.

Research indicates that the effectiveness of Sakacin G is highly dependent on its concentration and the susceptibility of the target organism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a clear solution when purified.
  • Stability: Heat-stable under certain conditions, making it suitable for food applications.

Chemical Properties

  • Molecular Weight: Approximately 3832 Da.
  • Solubility: Soluble in aqueous solutions, which is advantageous for food preservation applications.

These properties make Sakacin G an attractive candidate for use in various food products to enhance safety and shelf life .

Applications

Sakacin G has significant scientific applications, particularly in food preservation:

  • Food Safety: Utilized as a natural preservative to inhibit pathogenic bacteria in meat products.
  • Biotechnology: Explored for potential use in developing new antimicrobial agents against resistant strains of bacteria.
  • Research Tool: Serves as a model compound for studying bacteriocin mechanisms and developing new biopreservatives.

The high expression levels observed in Lactobacillus curvatus ACU-1 suggest that Sakacin G could be scaled up for commercial applications in food safety practices .

Genetic Organization and Biosynthesis of Sakacin G Immunity Protein

Gene Cluster Architecture

The genetic determinants for Sakacin G production and immunity are organized within a plasmid-borne operon in Lactobacillus sakei 2512 and Lactobacillus curvatus ACU-1. This compact cluster spans ~2.1 kb and includes four key genetic elements: the duplicated structural genes (skgA1 and skgA2), the immunity gene (skgI), and a truncated ABC transporter gene (skgD). The operon exhibits bidirectional transcription, with skgA1, skgA2, and skgI oriented opposite to skgD [1] [6]. Each open reading frame (ORF) is preceded by a ribosome-binding site (RBS), facilitating independent translation [1].

Table 1: Genetic Organization of Sakacin G Biosynthesis Cluster

GeneFunctionOrientationPositionKey Features
skgA1Structural gene (sakacin G precursor)1-165Encodes 55-aa peptide; unique leader sequence
skgA2Structural gene (sakacin G precursor)166-330Encodes identical mature peptide as skgA1
skgIImmunity protein331-780Truncated; putative membrane-associated protein
skgDABC transporter (truncated)781-2047Incomplete; role in secretion uncertain

Co-localization with Structural Genes for Sakacin G Production

The skgI immunity gene is physically co-localized with the structural genes skgA1 and skgA2 within the same operon. This contiguous arrangement ensures coordinated genetic transmission during plasmid replication and cell division. The proximity facilitates cis-regulatory mechanisms where expression of structural and immunity genes occurs simultaneously upon induction. This genomic architecture is evolutionarily conserved among class IIa bacteriocin systems, as observed in the sakacin A (sap) locus where the immunity gene saiA directly follows the structural gene sapA [2] [5].

Role of Duplicated Structural Genes (skgA1 and skgA2) in Genetic Redundancy

The Sakacin G system exhibits a unique genetic redundancy through its duplicated structural genes, skgA1 and skgA2. While both encode identical 37-amino acid mature bacteriocins (molecular mass: 3834.32 ± 0.31 Da), they possess divergent 18-amino acid leader peptides. SkgA1 carries a Gly-Gly leader motif typical of double-glycine (GG) leaders, while skgA2 has a variant sequence. This duplication may serve as a genetic safeguard ensuring continuous Sakacin G production if one gene undergoes mutation or deletion. Functional studies confirm both genes are transcriptionally active, though their individual expression ratios remain unquantified [1] [6]. In L. curvatus ACU-1, the skgA1/skgA2 genes are plasmid-encoded, while other sakacin genes (e.g., sppQ for sakacin Q) may reside on the chromosome [3].

Positional Relationship Between Immunity Gene (skgI) and Bacteriocin Operons

The skgI gene is positioned immediately downstream of the skgA1-skgaA2 tandem, sharing the same transcriptional orientation. This adjacency suggests coregulation from a common promoter upstream of skgA1. Notably, skgI is truncated compared to typical immunity genes, encoding a putative 150-amino acid membrane-associated protein. Its partial sequence implies potential functional dependency on auxiliary transporters or compensatory mechanisms from other genomic loci [1]. In the sakacin P system, immunity proteins provide strain-specific protection through direct interaction with the bacteriocin-receptor complex, suggesting skgI may operate similarly [4].

Transcriptional Regulation Mechanisms

Coordinated Expression with Bacteriocin Production

Sakacin G immunity is transcriptionally coupled with bacteriocin biosynthesis. The skgI gene shares a regulatory promoter with skgA1-skgaA2, ensuring simultaneous upregulation during bacteriocin induction. This co-expression mechanism guarantees that cells producing Sakacin G simultaneously synthesize protective immunity proteins, preventing self-intoxication. Similar regulatory coupling is documented in sakacin A, where the immunity gene saiA is cotranscribed with the structural gene sapA under control of the SapKR two-component system [2]. Environmental triggers (e.g., peptide inducers, pH shifts) likely activate this promoter via a conserved two-component regulatory system, though Sakacin G’s specific regulators remain unidentified [5].

Strain-Specific Variations in Transcriptional Activity

Transcriptional efficiency of skgI varies significantly across bacterial strains. Quantitative PCR analysis in L. curvatus ACU-1 reveals that skgA (representing both structural genes) is expressed at levels ~1,000-fold higher than other sakacin genes (sppA for sakacin P; sppQ for sakacin Q). This massive transcriptional bias positions Sakacin G as the dominant antilisterial agent in this strain, implying parallel upregulation of its cognate immunity machinery. The transcriptional differences correlate with gene localization: skgA1/skgA2 reside on a high-copy-number plasmid, while sppA is chromosomally encoded [3].

Table 2: Transcriptional Activity of Sakacin Genes in L. curvatus ACU-1

GeneBacteriocin EncodedRelative Transcription LevelGenomic LocationProposed Role
skgASakacin G1,000×PlasmidPrimary antilisterial agent
sppQSakacin QPlasmidMinor contributor
sppASakacin P<1×ChromosomeNegligible activity

Role of Regulatory Systems in Co-Regulation of Immunity and Bacteriocin Genes

Class IIa bacteriocin operons typically employ two-component systems (TCS) for coordinated gene regulation. Though not yet experimentally confirmed for Sakacin G, bioinformatic analyses predict a Sakacin G-like TCS analogous to the Sakacin A SapKR system. In this model, a membrane-bound histidine kinase (SapK) detects extracellular peptides or stressors, autophosphorylates, and transfers the phosphate group to the response regulator (SapR). Phosphorylated SapR then binds conserved 35-bp promoter sequences upstream of sapA-saiA, activating transcription [2]. A homologous 30/35-bp sequence likely exists upstream of the skgA1-skgaA2-skgi operon, serving as the binding site for a Sakacin G-specific regulator. This arrangement ensures that signals triggering bacteriocin production simultaneously induce immunity transcription, providing immediate self-protection [2] [5].

Properties

Product Name

Sakacin G immunity protein

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